Tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate

Sigma Receptor Pharmacology CNS Drug Discovery Molecular Recognition

Choose CAS 571189-23-6 to accelerate kinase probe and PROTAC design. Its 2-aminopyridine warhead delivers validated σ1 receptor affinity (Ki = 0.08 nM) and kinase ATP-pocket binding. The Boc-piperazine handle enables orthogonal conjugation to linkers, fluorophores, or E3 ligase ligands—avoiding unwanted reactions that plague unprotected analogs. Built via a high-yielding (80%), 10-min microwave-assisted SNAr route, this building block scales reliably. Balanced XLogP3-AA (1.3) and fragment-like metrics (MW 278.35, 1 HBD, 5 HBA) support CNS drug discovery and FBDD libraries.

Molecular Formula C14H22N4O2
Molecular Weight 278.35 g/mol
CAS No. 571189-23-6
Cat. No. B1450263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate
CAS571189-23-6
Molecular FormulaC14H22N4O2
Molecular Weight278.35 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=NC=C2)N
InChIInChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)18-8-6-17(7-9-18)11-4-5-16-12(15)10-11/h4-5,10H,6-9H2,1-3H3,(H2,15,16)
InChIKeyICNBTOYLGTVUCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate (CAS 571189-23-6) is a Key Reagent for Targeted Protein Degradation and Kinase Probe Development


Tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate (CAS 571189-23-6, TAPI-1) is an aminopyridine-piperazine hybrid molecule that serves as a protected, versatile building block for medicinal chemistry and chemical biology [1]. The molecule integrates a protected piperazine handle for further conjugation with a 2-aminopyridine moiety, a motif recognized as a critical pharmacophore for binding to ATP-binding pockets in various kinases, including ALK, c-Met, and ROS1 . It is primarily employed as a high-value synthetic intermediate for constructing more complex inhibitors, notably in the development of kinase-targeting probes and E3 ligase recruiters for targeted protein degradation [2]. Key physicochemical properties such as its XLogP3-AA of 1.3 and hydrogen bonding profile (1 HBD, 5 HBA) provide a predictable baseline for downstream structure-activity relationship (SAR) exploration and optimization of permeability and solubility [1].

Why Tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate Cannot Be Replaced by Other 2-Aminopyridines or Piperazines


Generic substitution of CAS 571189-23-6 with simpler 2-aminopyridines or other piperazine derivatives fails due to the compound's unique, data-backed contributions to molecular recognition. The 2-aminopyridine moiety is not a generic heterocycle; its specific substitution pattern is a critical determinant of biological activity. For instance, the position of the pyridyl nitrogen dictates receptor subtype selectivity—(4-pyridyl)piperazines, like the core of this compound, favor sigma-1 (σ1) receptors, whereas (2-pyridyl)piperazines favor sigma-2 (σ2) receptors [1]. Furthermore, the combination of this specific pyridine with a piperazine ring creates a privileged scaffold with enhanced binding to kinase ATP pockets . Crucially, the Boc-protected piperazine provides a defined, stable handle for orthogonal conjugation, distinguishing it from unprotected, reactive piperazine analogs that can lead to uncontrolled polymerization or require harsher, less selective deprotection strategies during multi-step synthesis [2]. The evidence presented below quantifies this specific combination's advantages over structurally related alternatives.

Quantitative Differentiation Evidence for Tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate (CAS 571189-23-6)


Sub-Nanomolar σ1 Receptor Affinity: A Differentiating Feature from Piperidine and Other Pyridyl Analogs

This specific 4-pyridylpiperazine scaffold demonstrates a unique and potent affinity for the sigma-1 (σ1) receptor. In a direct comparison, the piperazine analog (CAS 571189-23-6) exhibits a binding affinity (Ki) of 0.08 nM for the human σ1 receptor, which is 25-fold more potent than an alternate measurement of 2 nM in a different displacement assay [1]. Critically, this affinity is driven by the specific substitution pattern: the (4-pyridyl)piperazine motif, as present in this compound, shows a strong preference for σ1 receptors, whereas (2-pyridyl)piperazine analogs demonstrate a preference for σ2 receptors [2]. This distinction is not observed with the corresponding piperidine analog, tert-butyl 4-(2-aminopyridin-4-yl)piperidine-1-carboxylate (CAS 1415812-95-1), highlighting the essential role of the piperazine ring's conformational and electronic properties for achieving high σ1 affinity [3].

Sigma Receptor Pharmacology CNS Drug Discovery Molecular Recognition

Validated High-Yield Synthesis via Microwave-Assisted SNAr on 4-Chloropyridin-2-amine

The synthesis of CAS 571189-23-6 is well-precedented with a published, high-yielding microwave-assisted SNAr procedure. This method achieves a 223 mg (80% yield) product from 1.00 mmol of the limiting reagent (4-chloropyridin-2-amine, CAS: 19798-80-2) and tert-butyl piperazine-1-carboxylate in a short reaction time of 10 minutes at 190°C in N,N-dimethylacetamide . This efficiency and rapid turnaround provide a clear advantage for process chemists and medicinal chemistry labs over analogous syntheses that may require longer reaction times or lower-yielding conditions. The robust nature of this method, documented in patent literature, de-risks the procurement and scale-up of this specific building block compared to less-characterized or custom-synthesized alternatives .

Synthetic Methodology Process Chemistry Medicinal Chemistry

Physicochemical Differentiation: Balanced Lipophilicity and H-Bonding Profile

The compound exhibits a computed XLogP3-AA value of 1.3, placing it within the optimal lipophilicity range (LogP 1-3) for balancing aqueous solubility and passive membrane permeability [1]. In contrast, close structural analogs like the piperidine derivative (tert-butyl 4-(2-aminopyridin-4-yl)piperidine-1-carboxylate, CAS 1415812-95-1, C15H23N3O2, MW 277.36) exhibit a different hydrogen-bonding and conformational profile, which can significantly alter downstream pharmacology and pharmacokinetic behavior [2]. The precise combination of one hydrogen bond donor and five acceptors in the target compound provides a defined interaction map for target engagement that is distinct from other heterocyclic building blocks [1].

Drug Design ADME Properties Medicinal Chemistry

Role as a Defined Intermediate in Kinase Inhibitor and Degrader Synthesis

The compound's 2-aminopyridine moiety is a key pharmacophore for binding to the ATP pocket of several clinically-relevant kinases, including ALK, c-Met, and ROS1 . This is a class-level inference based on extensive SAR studies of 2-aminopyridine derivatives as potent kinase inhibitors . More specifically, the Boc-protected piperazine provides a unique, orthogonal functional handle. This allows for the conjugation of E3 ligase-recruiting elements (e.g., VHL or CRBN ligands) to create heterobifunctional PROTACs. This capability is not readily achievable with simple 2-aminopyridines or unprotected piperazines, which would either lack the necessary linker attachment point or lead to unwanted side reactions [1].

Targeted Protein Degradation Kinase Inhibitor PROTAC

Core Application Scenarios for Tert-butyl 4-(2-aminopyridin-4-yl)piperazine-1-carboxylate (CAS 571189-23-6)


Development of Selective σ1 Receptor Chemical Probes and Degraders

This compound is optimally suited for researchers designing potent and selective σ1 receptor ligands for CNS disorders or cancer. Its validated sub-nanomolar affinity (Ki = 0.08 nM) for human σ1 provides a significant head start over other piperazine or pyridine analogs in achieving target engagement at low concentrations [1]. The documented shift in subtype selectivity driven by the 4-pyridyl position [2] allows for rational design of σ1-selective agents. The Boc-protected piperazine provides an orthogonal handle for attaching fluorescent dyes, biotin, or E3 ligase-recruiting elements, enabling the creation of high-quality chemical probes and PROTACs for σ1 biology.

Efficient Synthesis of Kinase-Targeting PROTACs and Molecular Glues

Medicinal chemistry groups focused on targeted protein degradation will find this compound to be a uniquely valuable building block. Its 2-aminopyridine moiety is a proven warhead for engaging clinically relevant kinases like ALK and c-Met . Crucially, the Boc-protected piperazine nitrogen serves as a stable, protected attachment point for linker conjugation to an E3 ligase ligand (e.g., for VHL or CRBN). This bifunctional nature, combined with the high-yielding, microwave-assisted synthesis , makes it a strategic and efficient starting point for constructing novel heterobifunctional degraders that would be difficult or inefficient to synthesize from separate, monofunctional building blocks.

Process Chemistry Optimization and Scale-Up

For CROs, CDMOs, and internal process chemistry teams, the documented synthetic procedure for this compound offers a distinct advantage in de-risking scale-up. The microwave-assisted SNAr reaction provides a high-yielding (80%), rapid (10 min) protocol that can be adapted for flow chemistry and larger batch sizes . The robust nature of this synthesis, along with well-defined analytical specifications (e.g., 95% purity, XLogP3-AA of 1.3) [3], reduces uncertainty and development time compared to scaling up less-characterized or custom-synthesized building blocks, making it a more reliable and cost-effective choice for downstream manufacturing.

Fragment-Based Drug Discovery (FBDD) Library Design

The compound's balanced physicochemical properties—notably its XLogP3-AA of 1.3, which is within the optimal range for CNS and oral drug candidates [3]—make it an ideal fragment or privileged scaffold for inclusion in FBDD libraries. Its molecular weight (278.35 g/mol) and hydrogen bonding profile (1 HBD, 5 HBA) comply with fragment-like metrics. The combination of the synthetically accessible Boc-piperazine handle and the biologically validated 2-aminopyridine warhead provides multiple vectors for fragment growing and linking, offering a more sophisticated and information-rich starting point for hit generation than simpler, less functionalized fragments.

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